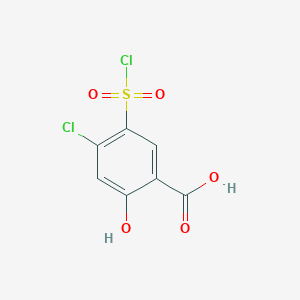

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNODOIWKMVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550977 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14665-31-7 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Pharmaceutical Intermediate

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a bifunctional aromatic compound, holds considerable importance in the pharmaceutical industry as a critical intermediate in the synthesis of various therapeutic agents.[1][2] Its most notable application is in the production of the diuretic drug Xipamide, which is used in the management of hypertension and edema.[1] The molecular structure, featuring a salicylic acid core appended with both a chloro and a highly reactive chlorosulfonyl group, makes it a versatile building block for the synthesis of complex sulfonamide derivatives. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying reaction mechanism, a detailed experimental protocol, and critical process considerations to ensure a high-yield and high-purity outcome.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The primary synthetic route to this compound involves the direct chlorosulfonation of 4-chlorosalicylic acid (also known as 4-chloro-2-hydroxybenzoic acid) using chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.

Understanding the Regioselectivity: The Interplay of Directing Groups

The regiochemical outcome of the chlorosulfonation of 4-chlorosalicylic acid is dictated by the directing effects of the three substituents already present on the aromatic ring: the hydroxyl (-OH) group, the chloro (-Cl) group, and the carboxylic acid (-COOH) group.

-

Hydroxyl Group (-OH): The hydroxyl group at position 2 is a powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it (positions 3, 5, and 1).

-

Chloro Group (-Cl): The chloro group at position 4 is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group and a meta-director. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

The final position of the incoming chlorosulfonyl group is a result of the cumulative influence of these three groups. The powerful activating and ortho, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the carboxylic acid group, strongly favors substitution at the 5-position. The chloro group's ortho, para-directing effect also aligns with this outcome, reinforcing the preferential attack at the position ortho to the chloro group and meta to the carboxylic acid group.

The Reaction Mechanism: A Step-by-Step Look

The chlorosulfonation of 4-chlorosalicylic acid proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: In the presence of excess chlorosulfonic acid, the active electrophile, the chlorosulfonium ion (ClSO₂⁺), is generated.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chlorosalicylic acid acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack preferentially occurs at the 5-position due to the directing effects of the existing substituents. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base (such as the chlorosulfate anion) removes a proton from the carbon atom bearing the new chlorosulfonyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

Visualizing the Synthesis

Chemical Structures

Caption: Key chemical structures in the synthesis.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for the chlorosulfonation of aromatic compounds. Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Chlorosalicylic Acid | 172.57 | 17.26 g | 1.0 |

| Chlorosulfonic Acid | 116.52 | 58.26 g (33.7 mL) | 5.0 |

| Crushed Ice | - | ~500 g | - |

| Deionized Water | 18.02 | As needed | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas)

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask

Procedure

-

Reaction Setup: In a clean, dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, add chlorosulfonic acid (5.0 molar equivalents).

-

Initial Cooling: Cool the flask in an ice-water bath to bring the internal temperature of the chlorosulfonic acid to 0-5 °C.

-

Addition of Starting Material: Slowly and in small portions, add 4-chlorosalicylic acid (1.0 molar equivalent) to the stirred chlorosulfonic acid. Maintain the internal reaction temperature below 10 °C throughout the addition to control the initial exothermic reaction.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gradually heat the mixture to 70-80 °C using a heating mantle. Maintain this temperature for 1.5 to 2 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. A white precipitate of this compound will form. Ensure the temperature of the quench mixture remains low.

-

Isolation: Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to litmus paper.

-

Drying: Dry the product under vacuum to a constant weight.

Purification

The crude product can be further purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

The reaction evolves hydrogen chloride (HCl) gas, which is toxic and corrosive. A gas scrubber containing a basic solution is essential to neutralize the evolved HCl.

-

The quenching process is highly exothermic and should be performed with extreme care to avoid splashing of the acidic mixture.

Conclusion

The synthesis of this compound via the chlorosulfonation of 4-chlorosalicylic acid is a well-defined process rooted in the principles of electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount to predicting and achieving the desired regioselectivity. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. This guide serves as a foundational resource for scientists and professionals engaged in the development and synthesis of complex organic molecules for the pharmaceutical industry.

References

-

Pharmaffiliates. This compound. [Link]

-

Veeprho. This compound | CAS 14665-31-7. [Link]

-

ResearchGate. (PDF) Chlorosulfonic Acid. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

CAS Common Chemistry. 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-chlorosulfonylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-chlorosulfonylsalicylic acid is a substituted salicylic acid derivative of significant interest in pharmaceutical synthesis. Primarily, it serves as a key intermediate in the production of Xipamide, a diuretic agent used in the management of hypertension and edema.[1][2] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical characteristics of 4-Chloro-5-chlorosulfonylsalicylic acid and outlines detailed experimental protocols for the determination of properties that are not yet fully characterized in the public domain.

A pivotal aspect of the solid-state chemistry of 4-Chloro-5-chlorosulfonylsalicylic acid is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Recently, four distinct polymorphs of this compound have been identified, each possessing a unique crystal structure.[3][4] This discovery has significant implications for its handling, stability, and bioavailability, making a thorough characterization of each polymorphic form essential.

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Chloro-5-chlorosulfonylsalicylic acid | [1] |

| Synonyms | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | [1][2] |

| CAS Number | 14665-31-7 | [1] |

| Molecular Formula | C₇H₄Cl₂O₅S | [1][5] |

| Molecular Weight | 271.07 g/mol | [1][5] |

| Appearance | Pale yellow to pale grey solid | [1] |

| Melting Point | 180-183 °C | [1][5] |

| Predicted Density | 1.819 ± 0.06 g/cm³ | [5] |

| Predicted Boiling Point | 458.3 ± 45.0 °C | [5] |

Polymorphism

The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development as different polymorphs can exhibit varying melting points, solubilities, dissolution rates, and stability. For 4-Chloro-5-chlorosulfonylsalicylic acid, four distinct polymorphs have been successfully isolated and characterized using single-crystal and powder X-ray diffraction.[3][4]

Experimental Workflow for Polymorph Screening

The following workflow outlines the general procedure for inducing and identifying different polymorphic forms of a compound, based on the successful approach for 4-Chloro-5-chlorosulfonylsalicylic acid.[3]

Caption: Workflow for the generation and identification of polymorphs.

The four identified polymorphs of 4-Chloro-5-chlorosulfonylsalicylic acid all crystallize in centrosymmetric space groups, with three belonging to the monoclinic system and one to the triclinic system.[3] A common structural motif across all polymorphs is the formation of molecular dimers through strong hydrogen bonds between the carboxylic acid groups.[3] While the crystallographic data provides a detailed understanding of the solid-state packing, further investigation into the differential physicochemical properties of each polymorph is warranted.

Solubility Profile

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

4-Chloro-5-chlorosulfonylsalicylic acid

-

Purified water

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of 4-Chloro-5-chlorosulfonylsalicylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water or a specific pH buffer).

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After agitation, allow the samples to stand to permit the sedimentation of the undissolved solid.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent system.

Acidity (pKa)

The pKa values of a molecule are essential for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. 4-Chloro-5-chlorosulfonylsalicylic acid possesses two acidic functional groups: a carboxylic acid and a chlorosulfonyl group which can hydrolyze to a sulfonic acid. The pKa of the carboxylic acid is expected to be in the acidic range, while the sulfonic acid moiety is a strong acid. A predicted pKa of 2.01 has been reported for the structurally similar compound 4-chloro-5-sulphamoyls salicylic acid.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for the experimental determination of pKa values.

Materials:

-

4-Chloro-5-chlorosulfonylsalicylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Methanol or another suitable co-solvent (if the compound has low aqueous solubility)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a known amount of 4-Chloro-5-chlorosulfonylsalicylic acid and dissolve it in a known volume of water (or a water/co-solvent mixture).

-

Add a known amount of KCl to maintain a constant ionic strength.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point(s). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. While specific spectral data for 4-Chloro-5-chlorosulfonylsalicylic acid is not widely published, this section outlines the expected spectral features and provides a general framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, these protons will likely appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, chlorosulfonyl, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 160-185 ppm). The aromatic carbons will resonate in the region of approximately 110-160 ppm, with their specific chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-5-chlorosulfonylsalicylic acid will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ is expected due to the hydrogen-bonded hydroxyl and carboxylic acid groups.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

-

S=O stretch (sulfonyl chloride): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively.

-

C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will correspond to the carbon-chlorine bonds.

-

Aromatic C=C stretches: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

-

Key Fragment Ions: Fragmentation is likely to occur through the loss of small neutral molecules or radicals. Common fragmentation pathways for similar structures include:

-

Loss of HCl (M - 36)

-

Loss of the chlorosulfonyl group (SO₂Cl)

-

Decarboxylation (loss of CO₂)

-

Cleavage of the C-S bond.

-

Conclusion

4-Chloro-5-chlorosulfonylsalicylic acid is a vital intermediate in the synthesis of the diuretic Xipamide. This guide has synthesized the available data on its physicochemical properties and highlighted the significance of its polymorphic nature. While fundamental properties such as molecular weight and melting point are established, a comprehensive understanding requires further experimental determination of its quantitative solubility, pKa values, and detailed spectroscopic characteristics for both the compound in general and its individual polymorphs. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to undertake this characterization, thereby facilitating more efficient and controlled manufacturing processes and formulation development.

References

- Turza, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 136.

-

ResearchGate. (2024). Four Polymorphs of Bioactive Diuretic Drug 4-Chloro-5-Chlorosulfonylsalicylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical diagram of 4-chloro-5-chlorosulfonyl salicylic acid polymorphs. Retrieved from [Link]

- Hempelmann, F. W. (1977). [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and Chemical Properties (Author's Transl)]. Arzneimittelforschung, 27(11), 2140–2143.

-

ChemBK. (n.d.). 4-chloro-5-sulphamoylsalicylic acid. Retrieved from [Link]

-

MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Xipamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-sulfamoylsalicylic acid. Retrieved from [Link]

- Liebenow, W., & Hempelmann, F. W. (1977). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 27(11), 2144–2148.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

- Ambe, L. A., & de Vaca, S. C. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1737–1745.

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

International Online Medical Council. (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Retrieved from [Link]

- Hempelmann, F. W., & Liebenow, W. (1977). [Pharmacological and toxicological properties of the saluretic xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)]. Arzneimittel-Forschung, 27(11), 2148–2153.

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- de Souza, A. D., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 10(46), 54855–54865.

- Chadha, R., et al. (2014). Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties. Journal of Pharmaceutical Sciences, 103(11), 3596–3608.

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ResearchGate. (2021). Overlapping peaks 4 Chloro resorcinol Infrared spectra? Retrieved from [Link]

Sources

CAS number 14665-31-7 chemical structure and properties

An In-Depth Technical Guide to 4-Chloro-5-chlorosulfonyl Salicylic Acid (CAS 14665-31-7)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-chlorosulfonyl Salicylic Acid, identified by CAS number 14665-31-7. Primarily recognized as a crucial intermediate in the synthesis of the diuretic drug Xipamide, this document consolidates essential information on its chemical structure, physicochemical properties, synthesis, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and manufacturing, offering insights into its role as a key building block and its significance as a process impurity in the production of Xipamide.

Introduction and Identification

4-Chloro-5-chlorosulfonyl Salicylic Acid is a disubstituted salicylic acid derivative. Its chemical identity is established by the CAS registry number 14665-31-7.[1][2] The compound is also known by its IUPAC name, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, and as Xipamide Impurity A in pharmaceutical contexts.[3][4] Its principal application lies in its role as a precursor for the synthesis of Xipamide, a sulfonamide diuretic.[2][5][6][7][8][9]

Chemical Structure

The molecular structure of 4-Chloro-5-chlorosulfonyl Salicylic Acid consists of a salicylic acid core with a chlorine atom at the C4 position and a chlorosulfonyl group at the C5 position.

Caption: 2D representation of 4-Chloro-5-chlorosulfonyl Salicylic Acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-5-chlorosulfonyl Salicylic Acid is presented in the table below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 14665-31-7 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O₅S | [1][2][3] |

| Molecular Weight | 271.07 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Chloro-5-(chlorosulfonyl)salicylic acid, Xipamide Impurity A | [1][3][4] |

| Melting Point | 181-183 °C | [7] |

| Appearance | Solid | [10] |

| Stability | Hygroscopic | [5] |

| Storage Temperature | 4°C | [2] |

Role in Pharmaceutical Synthesis: The Path to Xipamide

The primary significance of 4-Chloro-5-chlorosulfonyl Salicylic Acid for drug development professionals is its function as a key starting material in the synthesis of Xipamide. Xipamide is a diuretic used for the treatment of high blood pressure and edema. The synthesis involves the reaction of 4-Chloro-5-chlorosulfonyl Salicylic Acid with an appropriate amine, which displaces the chlorine atom on the sulfonyl group to form the corresponding sulfonamide.

The workflow for the synthesis of Xipamide from 4-Chloro-5-chlorosulfonyl Salicylic Acid can be conceptually illustrated as follows:

Caption: Conceptual workflow for the synthesis of Xipamide.

Analytical Methodologies

As a critical raw material and a potential impurity in the final active pharmaceutical ingredient (API), robust analytical methods for the identification and quantification of 4-Chloro-5-chlorosulfonyl Salicylic Acid are imperative. This compound is often used as a reference standard in analytical research and for quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of Xipamide.[4]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile organic molecules like 4-Chloro-5-chlorosulfonyl Salicylic Acid. A typical HPLC method would involve:

-

Column: A reverse-phase column (e.g., C18) is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the molecule exhibits significant absorbance.

Gas Chromatography (GC) may also be employed, potentially after derivatization to increase volatility and thermal stability.[11][12]

Spectroscopic Techniques

-

Mass Spectrometry (MS): Coupled with either GC or HPLC, MS provides structural information and confirmation of the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation and confirmation of the compound's identity.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups such as the hydroxyl, carbonyl, and sulfonyl chloride moieties.

Handling and Safety

Based on available safety data sheets, 4-Chloro-5-chlorosulfonyl Salicylic Acid is classified as a corrosive solid.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[10] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, followed by medical attention.[10]

Conclusion

4-Chloro-5-chlorosulfonyl Salicylic Acid (CAS 14665-31-7) is a fine chemical of significant interest to the pharmaceutical industry. While not an active pharmaceutical ingredient itself, its role as a key intermediate in the synthesis of the diuretic Xipamide makes a thorough understanding of its properties, synthesis, and analysis essential for drug development and manufacturing professionals. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this compound, ensuring its proper handling, application, and control in the production of a vital medication.

References

-

Xi'an Yueqi. (n.d.). CAS:14665-31-7;4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). CAS:14665-31-7 FT-0664654 4-Chloro-5-chlorosulfonyl Salicylic.... Retrieved from [Link]

-

Chemical Sources. (n.d.). salicylic acid suppliers USA. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Methoxychlor. Chapter 7: Analytical Methods.

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods.

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. veeprho.com [veeprho.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. CAS: 14665-31-7 | CymitQuimica [cymitquimica.com]

- 6. 0qy.com [0qy.com]

- 7. guidechem.com [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. salicylic acid suppliers USA [americanchemicalsuppliers.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 14665-31-7), a key intermediate in the synthesis of the diuretic drug Xipamide, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint.[1][2][3] This guide provides a comprehensive analysis of its structural and electronic properties through a multi-technique spectroscopic approach. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, coupled with an analysis of mass spectrometry (MS) principles, to provide a robust framework for the characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a salicylic acid derivative substituted with a chloro group at position 4 and a chlorosulfonyl group at position 5. This substitution pattern is critical to its reactivity and its spectral characteristics.

| Property | Value | Source |

| CAS Number | 14665-31-7 | [1][2][4] |

| Molecular Formula | C₇H₄Cl₂O₅S | [1][4] |

| Molecular Weight | 271.06 g/mol | [2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-5-chlorosulfonyl Salicylic Acid | [1][3] |

| Appearance | Off-White to Pale Grey Solid | [2] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of experimental spectra, the following data has been predicted using advanced computational algorithms to provide a reliable guide for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups are expected to be broad and their chemical shifts can be highly dependent on the solvent and concentration.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~13.5 (broad s) | Singlet | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

| ~11.0 (broad s) | Singlet | OH | The phenolic proton is also acidic and its signal is typically broad. |

| 8.15 | Singlet | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorosulfonyl group, leading to a downfield shift. |

| 7.30 | Singlet | H-3 | This proton is ortho to the electron-donating hydroxyl group and meta to the chloro group, resulting in an upfield shift relative to H-6. |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic distribution in the aromatic ring.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| 168.5 | C=O | The carboxylic acid carbon is highly deshielded. |

| 159.0 | C-2 | This carbon is attached to the hydroxyl group, causing a significant downfield shift. |

| 140.5 | C-5 | The attachment of the strongly electron-withdrawing chlorosulfonyl group results in a downfield shift. |

| 135.0 | C-4 | The chloro-substituted carbon appears in this region. |

| 129.0 | C-6 | This carbon is adjacent to the carboxylic acid. |

| 120.0 | C-1 | The carbon bearing the carboxylic acid group. |

| 118.0 | C-3 | This carbon is shielded by the ortho hydroxyl group. |

Predicted in DMSO-d₆

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.[5]

-

Sample Preparation : Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]

-

Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if necessary.[5]

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[5]

-

Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]

Caption: General workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-2500 | Broad | O-H | Carboxylic acid O-H stretch |

| ~3100 | Medium | O-H | Phenolic O-H stretch |

| ~1700 | Strong | C=O | Carboxylic acid C=O stretch |

| ~1600, ~1470 | Medium-Strong | C=C | Aromatic ring C=C stretching |

| ~1370, ~1180 | Strong | S=O | Asymmetric and symmetric SO₂ stretching |

| ~1250 | Medium | C-O | C-O stretching of phenol and carboxylic acid |

| ~850 | Strong | C-Cl | C-Cl stretching |

| ~600 | Medium | S-Cl | S-Cl stretching |

The presence of strong absorptions for the S=O and C=O groups, along with the broad O-H bands, would be key diagnostic features in an experimental spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted data for various adducts are provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 270.9283 |

| [M-H]⁻ | 268.9127 |

| [M+Na]⁺ | 292.9102 |

Note: The isotopic pattern for two chlorine atoms would be a key diagnostic feature.

Proposed Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways.

-

Loss of HCl: A common fragmentation for sulfonyl chlorides is the loss of HCl (36 Da).

-

Decarboxylation: The carboxylic acid group can be lost as CO₂ (44 Da).

-

Loss of the Sulfonyl Chloride Group: The entire -SO₂Cl group can be lost (99 Da).

Caption: A simplified proposed fragmentation pathway in negative ion mode.

Synthesis and Reactivity

This compound is typically synthesized from 4-chlorosalicylic acid. The chlorosulfonation reaction introduces the reactive sulfonyl chloride group, making the compound a versatile intermediate.[6]

Proposed Synthesis Workflow

-

Starting Material : 4-Chlorosalicylic acid is the precursor.

-

Chlorosulfonation : Reaction with chlorosulfonic acid introduces the -SO₂Cl group at the 5-position, which is activated by the ortho-hydroxyl and para-chloro substituents.

-

Work-up : The reaction mixture is carefully quenched, and the product is isolated by filtration and purified by recrystallization.

Caption: Proposed synthetic workflow for the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the proposed interpretations and experimental protocols, offer a solid foundation for researchers engaged in the synthesis, analysis, and application of this important pharmaceutical intermediate. While predicted data is a valuable substitute, experimental verification remains the gold standard, and it is hoped that this guide will facilitate such future work.

References

-

Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 14556-98-0 | Product Name : 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 14665-31-7 | Product Name : this compound. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved January 14, 2026, from [Link]

Sources

1H NMR and 13C NMR analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this critical pharmaceutical intermediate. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an essential resource for the characterization and quality control of this compound, a key starting material in the synthesis of diuretics like Xipamide.[1][2] The principles and methodologies discussed herein are foundational for ensuring the structural integrity of complex organic molecules in pharmaceutical research and development.[2][3]

Introduction: The Significance of Structural Verification

This compound (CAS No: 14665-31-7) is an aromatic compound distinguished by its multiple reactive functional groups: a carboxylic acid, a hydroxyl group, a chloro substituent, and a chlorosulfonyl group.[1] This unique arrangement makes it a valuable intermediate in organic synthesis, most notably in the production of the diuretic drug Xipamide.[1][2] Given its role in pharmaceutical manufacturing, unequivocal structural verification is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in organic chemistry.[3][4] This guide offers a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, explaining not just the data but the underlying chemical principles that govern the spectral output.

Figure 2: A validated workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: From Data to Structure

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by two signals in the aromatic region and two broad signals for the exchangeable acidic protons.

Table 1: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~12.0 - 13.5 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and exhibit broad signals due to hydrogen bonding and chemical exchange. [4][5] |

| ~10.0 - 11.5 | Broad Singlet | 1H | Ar-OH | Phenolic protons are also deshielded and appear as broad singlets. The exact shift is dependent on solvent and concentration. |

| ~8.2 | Singlet | 1H | H-6 | This proton is ortho to the powerful electron-withdrawing -SO₂Cl group and meta to the -COOH group, resulting in significant deshielding. |

| ~7.5 | Singlet | 1H | H-3 | This proton is ortho to the -COOH group and para to the -SO₂Cl group. It is less deshielded than H-6. |

Expert Insights: The two aromatic protons (H-3 and H-6) appear as singlets because their coupling constant (meta-coupling) is typically very small (<3 Hz) and often not resolved. The significant downfield shift of H-6 is a direct consequence of its proximity to the strongly anisotropic and electron-withdrawing chlorosulfonyl group. [6]The labile protons of the carboxylic acid and hydroxyl groups are readily identifiable by their broadness and their disappearance upon adding a drop of D₂O to the NMR tube, as the protons exchange with deuterium.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.

Table 2: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Assignment |

| ~168 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. [7] |

| ~158 | C-2 (C-OH) | The carbon directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded. |

| ~140 | C-5 (C-SO₂Cl) | Attachment to the sulfur of the electron-withdrawing sulfonyl chloride group causes a strong downfield shift. |

| ~135 | C-4 (C-Cl) | The carbon bonded to chlorine shows a downfield shift due to the inductive effect of the halogen. |

| ~132 | C-6 | This protonated carbon is adjacent to the C-SO₂Cl and C-OH carbons, placing it in a deshielded environment. |

| ~125 | C-1 (C-COOH) | This quaternary carbon is deshielded by the attached carboxylic acid group. |

| ~120 | C-3 | This protonated carbon is the most upfield of the aromatic carbons, influenced by its position relative to the various substituents. |

Expert Insights: The assignment of quaternary carbons (C-1, C-2, C-4, C-5) can be confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by observing their typically lower intensity in a standard ¹³C spectrum compared to protonated carbons. The chemical shifts of aromatic carbons generally fall within the 120-150 ppm range. [8]The specific positions are a direct reflection of the combined electronic influences of all substituents on the ring.

Conclusion and Forward Outlook

The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides an authoritative framework for the structural verification of this compound. By understanding the causal relationships between the molecule's electronic structure and its NMR spectral output, researchers can confidently confirm its identity and purity. This level of analytical rigor is fundamental in the field of drug development, where the structural integrity of every intermediate directly impacts the quality and safety of the final pharmaceutical product. The methodologies presented here serve as a robust, self-validating system for the characterization of this and other similarly complex aromatic compounds.

References

-

Pharmaffiliates. CAS No: 14665-31-7 | Product Name: this compound. [Link]

-

Veeprho. This compound | CAS 14665-31-7. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

CONICET. Spectral Assignments and Reference Data. [Link]

-

University of Alberta Faculty of Science. NMR Sample Preparation 1. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

BMRB. bmse000438 4-Chlorobenzoic Acid. [Link]

-

MySkinRecipes. 4-Chloro-2-Hydroxy-5-Sulfamoylbenzoic Acid. [Link]

-

PubChem - NIH. 4-Chlorosalicylic acid | C7H5ClO3 | CID 78782. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document delves into the inherent chemical liabilities of the molecule, outlines potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment. By understanding the physicochemical properties of this compound, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 14665-31-7) is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1][2] Its utility is exemplified by its role as a precursor in the synthesis of Xipamide, a diuretic agent.[1][2] The molecule's chemical architecture, featuring a salicylic acid backbone substituted with a chloro group and a highly reactive sulfonyl chloride moiety, presents a unique set of stability challenges. The electron-withdrawing nature of the substituents on the benzene ring influences the reactivity of each functional group, making a thorough understanding of its stability profile paramount for its effective use in research and manufacturing.

This guide will explore the principal factors influencing the stability of this compound, including its susceptibility to hydrolysis, photolytic degradation, and thermal decomposition. Furthermore, we will provide detailed recommendations for optimal storage and handling, alongside validated analytical methodologies for purity and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

| Property | Value | Source |

| CAS Number | 14665-31-7 | [1][3] |

| Molecular Formula | C₇H₄Cl₂O₅S | [3] |

| Molecular Weight | 271.07 g/mol | [3] |

| Appearance | Off-White to Pale Grey/Yellow Solid | [1][3] |

| Melting Point | 180-182 °C | [3] |

| Solubility | Soluble in DMSO, Methanol | [3] |

Key Stability Considerations and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of its sulfonyl chloride and phenolic acid functionalities. The principal degradation pathways are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation: The Primary Pathway of Concern

The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is the most significant and rapid degradation pathway for this molecule.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of this compound.

The rate of hydrolysis is influenced by several factors:

-

pH: The hydrolysis of aromatic sulfonyl chlorides can proceed via both neutral (solvolysis) and alkaline-catalyzed mechanisms.[4] The reaction rate is generally faster at higher pH.

-

Water Content: Due to its hygroscopic nature, exposure to moisture in the atmosphere or in solvents will accelerate degradation.[1]

-

Solubility: While the sulfonyl chloride itself may have low aqueous solubility, which can offer some protection from hydrolysis, its solubility in organic solvents co-miscible with water can facilitate degradation if water is present.[5]

Photolytic Degradation: A Latent Threat

Salicylic acid and its derivatives are known to be susceptible to photodegradation.[6][7] The aromatic ring and its substituents can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.

Proposed Photodegradation Pathways: While specific studies on this molecule are lacking, potential photodegradation pathways for related phenolic compounds include oxidation and decarboxylation. Exposure to UV light could lead to the formation of colored degradants and a loss of purity.

Thermal Degradation: The Impact of Elevated Temperatures

Substituted benzoic acids can undergo thermal decomposition, with decarboxylation being a common degradation route at elevated temperatures.[8][9] For this compound, heating may lead to the loss of carbon dioxide from the carboxylic acid group.

Proposed Thermal Degradation Pathway:

Caption: Proposed thermal decarboxylation of this compound.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to appropriate storage and handling procedures is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 4°C | To minimize thermal degradation and slow down the rate of hydrolysis.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture, which causes hydrolysis.[1] |

| Container | Tightly sealed, opaque containers. | To protect from moisture and light. |

| Handling | Handle in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas. Use anhydrous solvents and reagents. | To minimize exposure to moisture during weighing and dissolution. |

Analytical Methodologies for Stability and Purity Assessment

The development of a stability-indicating analytical method is critical for accurately determining the purity of this compound and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method Development: A Bifurcated Approach

The high reactivity of the sulfonyl chloride group presents a significant challenge for HPLC analysis, as it can hydrolyze in the aqueous mobile phases typically used in reversed-phase chromatography. Two primary strategies can be employed to address this issue.

Strategy 1: Direct Reversed-Phase HPLC with Anhydrous Mobile Phase

This approach aims to minimize on-column hydrolysis by using a mobile phase with a very low water content.

Experimental Protocol: Direct RP-HPLC

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

HPLC-grade acetonitrile (anhydrous).

-

HPLC-grade methanol (anhydrous).

-

Phosphoric acid or trifluoroacetic acid.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with anhydrous acetonitrile.

-

Prepare samples immediately before injection to minimize hydrolysis in the sample vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of anhydrous acetonitrile and a non-aqueous acidic modifier (e.g., 0.1% phosphoric acid in acetonitrile). A shallow gradient from a lower to a higher percentage of the stronger solvent (acetonitrile) is recommended.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 235 nm.[10]

-

Injection Volume: 10 µL.

-

Strategy 2: Pre-column Derivatization HPLC

This more robust method involves converting the unstable sulfonyl chloride into a stable derivative before analysis. Reaction with an alcohol, such as methanol, in the presence of a non-nucleophilic base will yield a stable sulfonate ester.

Experimental Protocol: Pre-column Derivatization HPLC

-

Instrumentation and Reagents:

-

Same as for Direct RP-HPLC, with the addition of anhydrous methanol and a non-nucleophilic base (e.g., pyridine or triethylamine).

-

-

Derivatization Procedure:

-

Accurately weigh approximately 10 mg of the sample into a vial.

-

Add 1 mL of anhydrous methanol and a catalytic amount of the base.

-

Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

-

The resulting solution containing the stable methyl sulfonate ester can then be diluted with the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid). A typical gradient could be from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm.[10]

-

Injection Volume: 10 µL.

-

Workflow for HPLC Method Selection:

Caption: Decision workflow for selecting an appropriate HPLC method.

Forced Degradation Studies

To fully understand the stability profile and to validate the stability-indicating nature of the chosen analytical method, forced degradation studies are essential.[11][12] These studies involve subjecting the compound to stress conditions to generate degradation products.

Recommended Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Solid sample at 105°C for 48 hours. |

| Photolytic | Expose a solution (e.g., in acetonitrile) to UV light (e.g., 254 nm) and visible light. |

Conclusion

This compound is a valuable yet inherently unstable molecule. Its primary degradation pathway is hydrolysis of the sulfonyl chloride group, with photolytic and thermal degradation also being potential concerns. By implementing stringent storage conditions, including refrigeration, inert atmosphere, and protection from light and moisture, the integrity of this compound can be preserved. For analytical assessment, a pre-column derivatization HPLC method is recommended for the most robust and reliable purity and stability data. The information and protocols provided in this guide are intended to empower researchers to handle, store, and analyze this compound with confidence, thereby ensuring the quality and reliability of their scientific endeavors.

References

- Pozdnyakov, I. P., et al. (2008). The photophysics of salicylic acid derivatives in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 198-204.

- Fears, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 634-637.

- Lin, Y.-H., et al. (2021). Experimental Study of the Effect of UVB Absorbers and Salicylic Acid Derivatives on the Release and Production of Interleukin-1α After UV Irradiation.

- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. BenchChem Technical Support.

- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.

- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.

- Rogna, E., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1402-1405.

- Rotich, S. K., et al. (2006). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 85(1), 151-158.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)

- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.

- Verevkin, S. P., et al. (2021). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. Molecules, 26(11), 3326.

- Vizgert, R. V., & Titsky, G. D. (1968). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya, 11(1), 36-40.

- Pozdnyakov, I. P., et al. (2008). The photophysics of salicylic acid derivatives in aqueous solution.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Rotich, S. K., et al. (2006). Thermal Studies on Some Substituted Aminobenzoic Acids.

- Gherca, D., et al. (2021). The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. Applied Sciences, 11(8), 3508.

- Chen, Y., et al. (2013). Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen. Environmental Science and Pollution Research, 20(3), 1585-1592.

- Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).

- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-68.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 14665-31-7. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. usbio.net [usbio.net]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. unige.ch [unige.ch]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Salicylic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the chlorosulfonyl group when appended to the salicylic acid scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the synthesis of salicylic acid-based sulfonamides. We will dissect the mechanistic underpinnings of key reactions, present detailed, field-tested experimental protocols, and offer practical guidance on troubleshooting common synthetic challenges. By integrating foundational chemical principles with actionable laboratory insights, this guide aims to empower scientists to confidently and efficiently utilize these valuable intermediates in their research endeavors.

Introduction: The Strategic Importance of Salicylic Acid Sulfonamides

Salicylic acid and its derivatives are cornerstones of medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The introduction of a sulfonamide moiety, a privileged functional group in drug discovery, onto the salicylic acid backbone, opens up a vast chemical space for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.[3][4] The chlorosulfonylated derivative of salicylic acid serves as the critical linchpin in this synthetic strategy, acting as a highly reactive electrophile for the construction of a diverse library of sulfonamides.[5] Understanding and controlling the reactivity of this chlorosulfonyl group is paramount to achieving successful and reproducible synthetic outcomes.

This guide will provide an in-depth analysis of the factors influencing the reactivity of the chlorosulfonyl group in salicylic acid derivatives, with a particular focus on the interplay of the ortho-hydroxyl and carboxyl substituents. We will then translate this theoretical understanding into practical, step-by-step protocols for the synthesis and characterization of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acids.

The Chlorosulfonyl Group on the Salicylic Acid Scaffold: A Dance of Steric and Electronic Effects

The reactivity of the sulfonyl chloride group (-SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur center is the primary reaction pathway for the formation of sulfonamides.[6][7] In the context of the salicylic acid ring, the ortho-hydroxyl (-OH) and meta-carboxyl (-COOH) groups exert significant, and somewhat opposing, electronic and steric influences on the reactivity of a chlorosulfonyl group at the 5-position.

Electronic Effects:

-

Hydroxyl Group (-OH): As an ortho-para directing, activating group, the hydroxyl group donates electron density to the aromatic ring through resonance. This effect, however, is somewhat counteracted by its inductive electron-withdrawing nature. The net result is a modest activation of the ring towards electrophilic substitution, but more importantly for our focus, a slight decrease in the electrophilicity of the sulfonyl sulfur due to the increased electron density on the ring.

-

Carboxyl Group (-COOH): This is a meta-directing, deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.

Steric Effects:

The ortho-hydroxyl group can sterically hinder the approach of bulky nucleophiles to the sulfonyl group. However, this effect is generally less pronounced than the electronic effects in determining the overall reactivity.

The interplay of these effects is visually summarized in the diagram below:

Caption: Electronic interplay on the 5-(chlorosulfonyl)salicylic acid scaffold.

The Primary Reaction: Synthesis of Salicylic Acid-Based Sulfonamides

The most prominent reaction of chlorosulfonylated salicylic acid is its nucleophilic substitution with primary or secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General synthesis of N-substituted salicylic acid sulfonamides.

Detailed Experimental Protocol: Synthesis of 2-Hydroxy-5-((phenylamino)sulfonyl)benzoic Acid

This protocol provides a representative procedure for the synthesis of a salicylic acid-based sulfonamide.

Materials:

-

5-(Chlorosulfonyl)-2-hydroxybenzoic acid

-

Aniline

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Addition of Base and Nucleophile: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of aniline (1.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-hydroxy-5-((phenylamino)sulfonyl)benzoic acid.

Reactivity with Various Amines: A Comparative Overview

The nucleophilicity of the amine plays a crucial role in the reaction rate and yield. The following table provides a general overview of the expected reactivity.

| Amine Type | Nucleophilicity | Expected Reaction Rate | Typical Yield | Notes |

| Primary Aliphatic | High | Fast | High | Highly exothermic, may require cooling. |

| Secondary Aliphatic | Moderate | Moderate | Good to High | Steric hindrance can slow the reaction. |

| Primary Aromatic | Low | Slow | Moderate to Good | Electron-withdrawing groups on the aniline can further decrease reactivity. |

| Secondary Aromatic | Very Low | Very Slow | Low to Moderate | Often requires elevated temperatures and longer reaction times. |

Potential Side Reactions and Troubleshooting

While the synthesis of salicylic acid sulfonamides is generally robust, several side reactions and challenges can arise.

-

Hydrolysis of the Chlorosulfonyl Group: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the corresponding sulfonic acid, which can complicate purification.

-

Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction with the Phenolic Hydroxyl Group: Under certain conditions, particularly with highly reactive sulfonyl chlorides or in the absence of a suitable base, reaction at the phenolic hydroxyl group can occur, leading to the formation of a sulfonate ester.

-

Mitigation: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the generated HCl and prevent side reactions. The hydroxyl group's acidity is generally lower than that of the generated HCl, minimizing direct reaction.

-

-

Low Reactivity of the Amine: As noted, weakly nucleophilic amines can lead to sluggish or incomplete reactions.

-

Mitigation: For unreactive amines, consider increasing the reaction temperature or using a more polar solvent to facilitate the reaction. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial in some cases.

-

Characterization of Salicylic Acid Sulfonamides

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons of the salicylic acid backbone, as well as signals corresponding to the N-substituent. The proton on the sulfonamide nitrogen may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum will show signals for the carbon atoms of the salicylic acid core and the N-substituent. The carbonyl carbon of the carboxylic acid is a key diagnostic signal.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric S=O stretches of the sulfonamide group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Expected Spectroscopic Data for 5-amino-2-hydroxybenzoic acid (a precursor for comparison):

-

¹H NMR (DMSO-d₆): Signals for aromatic protons, a broad singlet for the amino protons, and a broad singlet for the hydroxyl proton.[8]

-

FT-IR (KBr): Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches.

For the final N-substituted sulfonamide, the spectra will be more complex, with additional signals from the amine substituent.

Conclusion

The chlorosulfonyl group on the salicylic acid framework is a versatile and reactive handle for the synthesis of a wide array of sulfonamides. A thorough understanding of the electronic and steric influences of the parent molecule's substituents is key to predicting and controlling its reactivity. By employing carefully planned reaction conditions, particularly the use of anhydrous solvents and appropriate bases, the synthesis of salicylic acid-based sulfonamides can be achieved in good to excellent yields. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully navigate the synthesis and characterization of these medicinally important compounds.

References

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

-

Arcoria, A., Ballistreri, F. P., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]

-

Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. [Link]

-

Gulea, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(1), 136. [Link]

-

Getz, G. E., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry, 62(24), 11114-11132. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

Koleva, B. B., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2527-2535. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2021). Sulfonation of salicylic acid?. [Link]

-